1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone
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Overview
Description
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone is an organic compound with the molecular formula C₁₂H₁₀ClNO₃S. It is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenylsulfonyl group and an ethanone moiety.
Preparation Methods
The synthesis of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and pyrrole.
Reaction Conditions: The 4-chlorobenzenesulfonyl chloride is reacted with pyrrole in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorophenyl)sulfonylpyrrole.
Final Step: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone can be compared with similar compounds such as:
1-[1-(4-Methylphenyl)sulfonylpyrrol-3-yl]ethanone: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
1-[1-(4-Bromophenyl)sulfonylpyrrol-3-yl]ethanone: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
1-[1-(4-Fluorophenyl)sulfonylpyrrol-3-yl]ethanone: The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility of the sulfonylpyrrole scaffold.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRXRFSEINDLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384135 |
Source
|
Record name | MLS000849774 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-41-8 |
Source
|
Record name | MLS000849774 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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